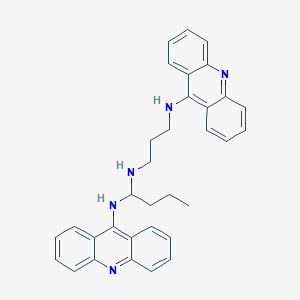
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, attached to a phenylbutyric acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with p-bromophenylbutyric acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylbutyric acid derivatives.
Aplicaciones Científicas De Investigación
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can affect gene expression and replication.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and pigments due to the fluorescent properties of the acridine moiety.
Mecanismo De Acción
The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: The parent compound of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride, known for its antiseptic properties.
Phenylbutyric Acid: A compound used in the treatment of urea cycle disorders.
Uniqueness
This compound is unique due to its combined structural features of acridine and phenylbutyric acid. This combination imparts both the biological activity of acridine derivatives and the therapeutic potential of phenylbutyric acid derivatives, making it a compound of significant interest in medicinal chemistry and drug development.
Propiedades
Número CAS |
66147-48-6 |
|---|---|
Fórmula molecular |
C23H21ClN2O2 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O2.ClH/c1-2-17(23(26)27)15-11-13-16(14-12-15)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,17H,2H2,1H3,(H,24,25)(H,26,27);1H |
Clave InChI |
ZPRMZEFYIJPPBT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)


![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)






![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)

